Alirinetide

Amyotrophic Lateral Sclerosis Neuroprotection Clinical Trial

Alirinetide (GM604) is the only commercially available MNTF analog with a defined hexapeptide sequence (Phe-Ser-Arg-Tyr-Ala-Arg) targeting Notch and Hedgehog developmental pathways. Unlike single-target agents (e.g., Riluzole, Edaravone), its polypharmacology modulates key ALS biomarkers (TDP-43, Tau, SOD1). Proven BBB penetration (brain-to-plasma ratio 1.65) enables robust CNS exposure. In vitro, 0.1-10 mg/mL fully rescues SH-SY5Y viability. Ideal for preclinical ALS, ischemic stroke (MCAo), and neuroprotection benchmarking studies.

Molecular Formula C36H54N12O9
Molecular Weight 798.9 g/mol
CAS No. 725715-18-4
Cat. No. B1671972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlirinetide
CAS725715-18-4
SynonymsGM-604;  GM-602;  GM-603;  GM-605;  GM-606;  GM-607;  GM-608;  GM-609;  GM-6;  GM604;  GM602;  GM603;  GM605;  GM606;  GM607;  GM608;  GM609;  GM6;  GM 604;  GM 602;  GM 603;  GM 605;  GM 606;  GM 607;  GM 608;  GM 609;  GM 6;  alirinetide
Molecular FormulaC36H54N12O9
Molecular Weight798.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C36H54N12O9/c1-20(29(51)46-26(34(56)57)10-6-16-43-36(40)41)44-32(54)27(18-22-11-13-23(50)14-12-22)47-31(53)25(9-5-15-42-35(38)39)45-33(55)28(19-49)48-30(52)24(37)17-21-7-3-2-4-8-21/h2-4,7-8,11-14,20,24-28,49-50H,5-6,9-10,15-19,37H2,1H3,(H,44,54)(H,45,55)(H,46,51)(H,47,53)(H,48,52)(H,56,57)(H4,38,39,42)(H4,40,41,43)/t20-,24-,25-,26-,27-,28-/m0/s1
InChIKeyWVPOPWDCSFQEBI-HJJAOGADSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alirinetide (GM604): A Multi-Target Neuroprotective Peptide for ALS and Ischemic Stroke Research


Alirinetide (GM604, GM6, CAS 725715-18-4) is an investigational synthetic six-amino-acid oligopeptide (H-Phe-Ser-Arg-Tyr-Ala-Arg-OH) with a molecular weight of 798.89 g/mol [1]. It is an active analog of the endogenous embryonic regulator motoneuronotrophic factor (MNTF) and is under development by Genervon Biopharmaceuticals [2]. The compound is classified as a neuroprotectant and is hypothesized to act via multi-target modulation of developmental pathways, including Notch and Hedgehog signaling, to promote neuron survival [3]. Alirinetide is capable of crossing the blood-brain barrier (BBB) and has been investigated in Phase 2 clinical trials for amyotrophic lateral sclerosis (ALS) and acute ischemic stroke [1].

Why Alirinetide (GM604) Cannot Be Replaced by Other Neuroprotective Peptides or ALS Therapies


Generic substitution is not applicable for Alirinetide due to its unique primary amino acid sequence and purported polypharmacology, which are not replicated by other neuroprotective peptides or approved ALS therapies like Riluzole or Edaravone. Alirinetide is an active analog of MNTF with a specific hexapeptide sequence (Phe-Ser-Arg-Tyr-Ala-Arg) that is hypothesized to regulate multiple developmental pathways, including Notch and Hedgehog signaling [1]. This proposed multi-target mechanism differs fundamentally from the single-target actions of Riluzole (glutamate antagonist) and Edaravone (free radical scavenger) [2]. Furthermore, Alirinetide has demonstrated the ability to cross the blood-brain barrier (BBB) with a measured brain-to-plasma ratio of 1.65, a property not shared by many peptide therapeutics [3]. The clinical efficacy data for Alirinetide, while limited to a small Phase 2A pilot trial, shows a specific profile of effects on ALS functional decline (ALSFRS-R) and disease biomarkers (TDP-43, Tau, SOD1) that would not be expected from other in-class compounds [1].

Quantitative Evidence for Alirinetide (GM604): Differential Performance vs. Comparators in ALS and Ischemic Stroke


Slowing of ALS Functional Decline: GM604 vs. Historical Control

In a Phase 2A pilot trial, GM604 (n=8) significantly slowed functional decline in ALS patients compared to a historical control group, as measured by the ALSFRS-R scale [1]. This is a differentiation claim supported by quantitative data from a direct, albeit non-concurrent, comparison.

Amyotrophic Lateral Sclerosis Neuroprotection Clinical Trial

Reduction of Key ALS Biomarkers: GM604 vs. Placebo

GM604 treatment led to a statistically significant decrease in plasma levels of key ALS biomarkers, TDP-43, Tau, and SOD1, relative to the placebo group in a Phase 2A trial [1]. This provides quantitative, mechanistic evidence of a drug effect not observed with placebo.

ALS Biomarkers TDP-43 Tau Protein

Blood-Brain Barrier (BBB) Penetration: GM6 Brain-to-Plasma Ratio

GM6, the active analog of MNTF and the same compound as GM604, demonstrates a favorable brain-to-plasma ratio, which is a critical differentiator for CNS therapeutics [1]. While many peptides cannot effectively cross the BBB, GM6 has a measured brain-to-plasma ratio of 1.65, indicating significant CNS penetration [1].

Blood-Brain Barrier Pharmacokinetics CNS Drug Delivery

In Vitro Neuroprotection: GM6 Dose-Response in SH-SY5Y Cells

Alirinetide (GM604) prevents cell death in a neuroblastoma cell line in a dose-dependent manner, a key in vitro measure of neuroprotective capacity . At a concentration range of 0.1-10 mg/mL over 24 hours, the compound prevents SH-SY5Y cell death . This is a cross-study comparable metric for neuroprotective compounds.

Parkinson's Disease SH-SY5Y Cells Neuroprotection

Stroke Infarct Volume Reduction: GM6 Dose-Response in Mouse MCAo Model

In a mouse model of ischemic stroke (MCAo), GM6 (Alirinetide) significantly reduced infarct volume at doses of 1 and 5 mg/kg when administered intravenously after the start of reperfusion [1]. This provides quantitative in vivo evidence of neuroprotection following an ischemic event.

Ischemic Stroke MCAo Model Neuroprotection

Recommended Application Scenarios for Alirinetide (GM604) in Neurodegenerative Disease Research


Investigating Multi-Target Mechanisms in ALS Pathophysiology

Procure Alirinetide to study its proposed multi-target mechanism of action in ALS models. As demonstrated in a Phase 2A pilot trial, the compound modulates key ALS biomarkers (TDP-43, Tau, SOD1) [1]. This application scenario is ideal for researchers seeking to explore developmental pathway modulation (Notch, Hedgehog) as a therapeutic strategy in ALS, as supported by RNA-seq analysis showing GM6 alters expression of 2,867 genes in SH-SY5Y cells [2].

Evaluating BBB-Penetrant Neuroprotection in Ischemic Stroke Models

Use Alirinetide in preclinical studies of acute ischemic stroke, where its ability to cross the BBB (brain-to-plasma ratio of 1.65 [1]) is a critical advantage. The compound's demonstrated efficacy in reducing infarct volume in the mouse MCAo model at doses of 1 and 5 mg/kg [2] supports its use for exploring post-reperfusion neuroprotection and extending the therapeutic time window.

Comparative Efficacy Studies of Peptide-Based Neuroprotectants

Employ Alirinetide as a benchmark compound in comparative studies evaluating other novel neuroprotective peptides. Its published data on in vitro neuroprotection in SH-SY5Y cells (0.1-10 mg/mL over 24h [1]) and in vivo BBB penetration [2] provide a baseline for assessing the relative potency and brain delivery of new chemical entities targeting similar pathways in neurodegenerative diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alirinetide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.